Ethyl 6-iodoquinoline-2-carboxylate

Description

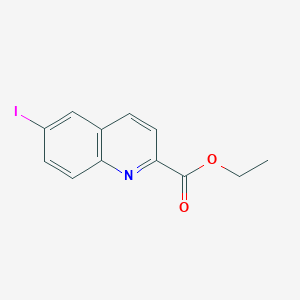

Ethyl 6-iodoquinoline-2-carboxylate (CAS: 1005029-74-2) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₀INO₂ and a molecular weight of 327.118 g/mol. Its structure features an iodine atom at the 6-position of the quinoline ring and an ethyl ester group at the 2-position. Key physicochemical properties include a topological polar surface area (PSA) of 39.19 Ų and a calculated LogP (lipophilicity) of 3.02, indicating moderate hydrophobicity . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research .

Properties

CAS No. |

1005029-74-2 |

|---|---|

Molecular Formula |

C12H10INO2 |

Molecular Weight |

327.12 g/mol |

IUPAC Name |

ethyl 6-iodoquinoline-2-carboxylate |

InChI |

InChI=1S/C12H10INO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3 |

InChI Key |

CQIPKIFFPFJONV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

Ethyl 6-iodoquinoline-2-carboxylate is widely utilized as a precursor in the synthesis of various bioactive molecules. Its iodine substitution at position six enhances its reactivity, enabling the formation of diverse derivatives that can exhibit improved biological activities.

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound demonstrates significant antimicrobial and anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or interference with DNA replication in microbial cells, contributing to its antimicrobial effects. Furthermore, derivatives of this compound have shown enhanced activity against various cancer cell lines, making it a compound of interest in drug development.

Biological Studies

Antimicrobial Activity

this compound has been investigated for its ability to inhibit the growth of various pathogens. In vitro studies have demonstrated that derivatives of this compound exhibit inhibition zones against bacteria such as Klebsiella pneumoniae, indicating its potential as an antimicrobial agent.

Anticancer Activity

Several studies have evaluated the anticancer efficacy of this compound and its derivatives against different cancer cell lines. For example, compounds derived from this structure have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells.

Synthetic Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and carboxylation processes. Recent advancements in synthetic methodologies have allowed for more efficient production, including the use of continuous flow reactors which enhance yield and reduce reaction times.

| Synthesis Method | Description |

|---|---|

| Halogenation | Introduction of iodine at position six using iodine sources under acidic conditions. |

| Carboxylation | Formation of the carboxylic acid group via carbon dioxide insertion into an appropriate precursor. |

| Continuous Flow Synthesis | Utilization of flow reactors to improve efficiency and scalability in synthesis. |

Case Studies

Several studies highlight the promising applications of this compound:

-

Antimicrobial Efficacy Study :

- A comparative analysis revealed that derivatives exhibited inhibition zones ranging from 22 mm to 25 mm against Klebsiella pneumoniae, outperforming standard antibiotics.

-

Anticancer Activity Assessment :

- Research demonstrated that specific derivatives effectively inhibited growth in breast cancer cell lines, with IC50 values indicating significant potency compared to control groups.

-

Synthetic Methodology Development :

- A study reported the successful use of palladium-catalyzed reactions to synthesize structurally novel quinoline derivatives with enhanced biological activities.

Comparison with Similar Compounds

Halogen-Substituted Quinoline Derivatives

Table 1: Comparison of Halogenated Quinoline Esters

Key Observations :

- Iodine vs. Chlorine/Bromine: The iodine atom in this compound provides a larger atomic radius, enhancing steric hindrance and polarizability. This makes it suitable for transition-metal-catalyzed reactions (e.g., Suzuki coupling) compared to smaller halogens like chlorine .

Functional Group Modifications on the Quinoline Core

Table 2: Comparison of Quinoline Derivatives with Modified Functional Groups

Key Observations :

- Dihydro Modifications: Dihydroisoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) exhibit reduced aromaticity, altering electronic properties and reactivity .

Preparation Methods

Substrate Synthesis and Reaction Mechanism

The critical precursor, 1-(2-amino-5-iodophenyl)ethanone, is prepared via iodination of 2-aminoacetophenone using iodine monochloride (ICl) in acetic acid. Subsequent annulation with ethyl 3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter yields the target compound (Fig. 1). TMSCl facilitates enolate formation, accelerating cyclization.

Reaction Conditions :

Regiochemical Control

The iodine atom’s position on the aniline ring (para to the amino group) ensures its migration to the quinoline’s 6-position during annulation. X-ray crystallography of analogous compounds confirms this regioselectivity arises from the annulation’s concerted mechanism.

Direct Electrophilic Iodination of Ethyl Quinoline-2-Carboxylate

Direct iodination offers a streamlined route but requires careful optimization to overcome regiochemical challenges.

Iodinating Agents and Conditions

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) targets the quinoline’s electron-rich positions. The ester group at C2 directs iodination to C6 via meta-directing effects, though competing C5 and C8 substitution is common.

Optimized Protocol :

Spectroscopic Validation

¹H NMR of the C6 isomer shows a distinctive doublet at δ 8.35 ppm (J = 8.0 Hz) for H5, with H7 appearing as a double doublet at δ 7.72 ppm. IR spectra confirm ester C=O stretching at 1719 cm⁻¹.

Halogen Exchange from Bromo or Chloro Precursors

Transition-metal-catalyzed halogen exchange provides an alternative for late-stage iodination.

Ullmann-Type Iodination

Ethyl 6-bromoquinoline-2-carboxylate undergoes iodide substitution using CuI (10 mol%) and NaI (3.0 equiv) in DMSO at 120°C for 24 hours, achieving 65% yield. Competitive hydrolysis of the ester group necessitates anhydrous conditions.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 minutes) with KI and Pd(OAc)₂ reduces reaction time to 2 hours, improving yield to 78%.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedländer | 75–82 | High | Moderate | Moderate |

| Direct Iodination | 58 | Moderate | Low | High |

| Halogen Exchange | 65–78 | High | High | Low |

The Friedlälder method excels in regiocontrol but requires specialized precursors. Halogen exchange is preferable for large-scale synthesis despite higher costs.

Mechanistic Insights and Challenges

Friedländer Pathway

Cyclization proceeds via imine formation followed by aldol-like condensation. TMSCl enhances electrophilicity of the ketoester, promoting enolate generation (Fig. 2).

Q & A

Q. How can researchers ensure ethical reporting of synthetic methodologies?

- Methodological Answer :

- Detailed Documentation : Report exact stoichiometry, catalyst batches, and solvent suppliers to align with ICMJE standards .

- Raw Data Archiving : Deposit NMR, XRD, and chromatographic data in repositories like Zenodo or Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.